3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.
Attachment of the Sulfamoylbenzyl Group: This is typically done through a coupling reaction using a sulfamoylbenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-4-carboxamide
- 3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-1-methyl-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide lies in its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-23-18(11-17(22-23)14-5-7-15(27-2)8-6-14)19(24)21-12-13-3-9-16(10-4-13)28(20,25)26/h3-11H,12H2,1-2H3,(H,21,24)(H2,20,25,26) |
InChI Key |
FTJLLEJPQKSEMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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